ethyl 4-[({[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
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Description
This compound appears to be a derivative of triazole, a class known for its significance in pharmaceutical chemistry due to the triazole ring's ability to mimic the peptide bond, making it a staple in drug design. The structural features suggest potential for bioactivity, given the presence of a triazole moiety, thioether linkage, and benzoate ester.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process known as the click reaction, which is highly efficient and selective. Another common method involves condensation reactions between thiosemicarbazides and carboxylic acids or their derivatives to form 1,2,4-triazole rings. For instance, the synthesis of similar compounds has been achieved by treating N-propionyl-2-thien-2-ylethane-hydrazonoate with hydrazine hydrate (Sancak et al., 2007).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine precise molecular geometry. Similar compounds have been characterized, revealing details such as bond lengths, angles, and overall molecular conformation. For example, compounds with triazole rings have been shown to exhibit strong intermolecular hydrogen bonding, contributing to their stability and potential biological activity (Şahin et al., 2014).
Chemical Reactions and Properties
Triazole derivatives can participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of multiple reactive sites. The triazole ring can act as a ligand in coordination chemistry, forming complexes with metals, which may alter the compound's physical and chemical properties (Koca et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their practical application. These properties are influenced by the molecular structure and can be studied through spectroscopic methods and crystallography. The crystalline structure, for instance, provides insight into the compound's stability and reactivity (Manolov et al., 2012).
properties
IUPAC Name |
ethyl 4-[[2-[[4-ethyl-5-(5-ethylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-4-17-11-15(12-29-17)19-23-24-21(25(19)5-2)30-13-18(26)22-16-9-7-14(8-10-16)20(27)28-6-3/h7-12H,4-6,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLGFTCPQVXGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NN=C(N2CC)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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